(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Thiazine and related compounds have been explored for their antimicrobial properties. For instance, the synthesis of formazans from a Mannich base related to thiazole derivatives demonstrated moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi (Sah et al., 2014). Similarly, benzothiazine derivatives were synthesized and screened for antibacterial and antifungal activity, showing significant results against strains like E. coli and Candida albicans (Kalekar et al., 2011).
Enzyme Inhibition and Medicinal Chemistry
Compounds structurally similar to "(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid" have been investigated for their potential as enzyme inhibitors and their relevance in medicinal chemistry. For example, perhydro-1,4-thiazepin-5-one derivatives were studied for their angiotensin-converting enzyme (ACE) inhibitory activity, providing insights into the structure-activity relationship vital for the development of ACE inhibitors (Yanagisawa et al., 1987).
Antioxidant Properties
The exploration of thiazolidine derivatives for their antimicrobial and antioxidant properties indicates the potential of thiazine-related compounds in the development of new therapeutic agents. Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and evaluated for their antibacterial and antifungal activities, with some demonstrating weak to moderate activity (Abd Alhameed et al., 2019).
Plant Growth Regulators and Metabolites
Research on the metabolism of indole-3-acetic acid in Arabidopsis thaliana led to the identification of oxidative metabolites, providing insights into the plant's growth regulation mechanisms. This research is vital for understanding how structurally similar compounds might interact with biological systems (Kai et al., 2007).
Corrosion Inhibition
Amino acids, which share functional groups with the compound , have been studied for their corrosion inhibitive performance. This research underscores the potential application of such compounds in protecting materials against corrosion (Kaya et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-(2-amino-4-oxo-5,6-dihydro-1,3-thiazin-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-6-8-5(11)3(2-12-6)1-4(9)10/h3H,1-2H2,(H,9,10)(H2,7,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKLYPRADSXSFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N=C(S1)N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.